molecular formula C24H25NO2 B442977 4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE

4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE

Cat. No.: B442977
M. Wt: 359.5g/mol
InChI Key: PUQVTVKVFZLLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE is an organic compound that features a piperidine ring substituted with a methyl group and a benzoyl group linked to a naphthyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of 1-naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate.

    Benzoylation: The naphthyloxy intermediate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base such as pyridine to yield the benzoylated product.

    Piperidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or benzoyl derivatives.

Scientific Research Applications

4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-{3-[(1-naphthyloxy)methyl]benzoyl}piperidine
  • 4-Methyl-1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine
  • 4-Methyl-1-{4-[(1-naphthyloxy)methyl]phenyl}piperidine

Uniqueness

4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(naphthalen-1-yloxymethyl)phenyl]methanone

InChI

InChI=1S/C24H25NO2/c1-18-13-15-25(16-14-18)24(26)21-11-9-19(10-12-21)17-27-23-8-4-6-20-5-2-3-7-22(20)23/h2-12,18H,13-17H2,1H3

InChI Key

PUQVTVKVFZLLNO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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